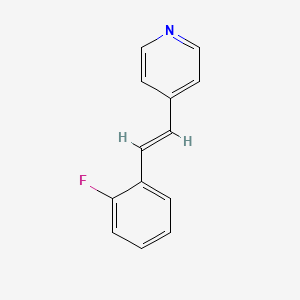

4-(2-Fluorostyryl)pyridine

Description

Historical Context and Early Academic Investigations

The history of 4-(2-Fluorostyryl)pyridine is intrinsically linked to the broader development of pyridine (B92270) chemistry. Pyridine itself was first isolated from bone oil in the mid-19th century. rsc.org The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Over the decades, numerous methods for the synthesis of substituted pyridines have been developed, driven by their prevalence in natural products and their wide range of applications. researchgate.netsemanticscholar.org

Early investigations into styrylpyridines, which are derivatives of pyridine containing a styryl group, were often focused on their synthesis and basic characterization. For instance, the condensation reaction of picoline (methylpyridine) with benzaldehyde (B42025) has been a known method for producing styrylpyridines. researchgate.net The introduction of a fluorine atom into organic molecules gained significant traction in the 20th century, with methods like electrochemical fluorination (ECF) being developed. wikipedia.org

While specific early academic investigations focusing solely on 4-(2-Fluorostyryl)pyridine are not extensively documented in readily available literature, its study can be seen as a confluence of these two historical streams: the long-standing interest in pyridine derivatives and the growing importance of organofluorine chemistry. The synthesis of related fluorinated styrylpyridines, such as (E)-2-(4-Fluorostyryl)pyridine, has been reported as part of broader studies on 2-alkenylpyridines, often prepared via Wittig-type reactions. koreascience.kr The initial synthesis and study of 4-(2-Fluorostyryl)pyridine likely occurred within the context of creating libraries of novel compounds for various applications, building upon established synthetic methodologies for pyridines and styrenes.

Significance of Fluorinated Pyridine Derivatives in Chemical Sciences

The incorporation of fluorine into pyridine derivatives has a profound impact on their chemical and physical properties, leading to their significance in numerous areas of the chemical sciences. The fluorine atom's high electronegativity, small size, and the strength of the carbon-fluorine bond impart unique characteristics to the parent molecule. nih.gov

In medicinal chemistry , fluorinated pyridine derivatives are prevalent in pharmaceuticals and agrochemicals. nih.gov The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can favorably alter a drug's pharmacokinetic profile. nih.gov For example, fluorinated N,N-dialkylaminostilbenes, which share structural similarities with fluorostyrylpyridines, have been investigated as potential inhibitors for enzymes implicated in cancer. rsc.org

In materials science , fluorinated pyridines are used as building blocks for advanced materials such as polymers and liquid crystals. researchgate.netnih.gov The presence of fluorine can influence properties like thermal stability, oxidative resistance, and hydrophobicity. researchgate.net Fluorinated pyridine-containing polymers have been explored for applications such as proton exchange membranes and carbonized membranes. researchgate.net Furthermore, the unique electronic properties of fluorinated pyridines make them interesting components for photoreactive materials and liquid crystal displays. koreascience.kracs.org

The table below summarizes the key impacts of fluorine incorporation into pyridine derivatives.

| Property Affected | Consequence of Fluorination | Significance in Chemical Sciences |

| Metabolic Stability | Increased resistance to enzymatic degradation. | Enhanced drug efficacy and longevity. nih.gov |

| Binding Affinity | Altered electronic interactions with biological targets. | Development of more potent and selective drugs. nih.gov |

| Lipophilicity | Increased ability to pass through biological membranes. | Improved drug absorption and distribution. nih.gov |

| Thermal Stability | Enhanced resistance to heat-induced degradation. | Creation of robust polymers and materials. researchgate.net |

| Electronic Properties | Modified electron density of the pyridine ring. | Tuning of optical and electronic properties for materials science applications. koreascience.kracs.org |

Overview of Current Research Trends on Styrylpyridines

Current research on styrylpyridines, including fluorinated analogs like 4-(2-Fluorostyryl)pyridine, is vibrant and multifaceted. A significant trend is their use in supramolecular chemistry and crystal engineering . rsc.org The term "crystal engineering" refers to the design and synthesis of molecular solid-state structures with desired properties. researchgate.net Styrylpyridines are valuable in this field due to their rigid structure and ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking.

A major area of focus is their application in photoreactive materials . Styrylpyridines can undergo [2+2] photocycloaddition reactions, where two molecules react upon exposure to light to form a cyclobutane (B1203170) ring. rsc.org This photoreactivity is being harnessed to create photoresponsive polymers and to control the alignment of liquid crystals. koreascience.krcapes.gov.brdeepdyve.com For instance, polymers with styrylpyridine side groups can be used to create liquid crystal alignment layers, which are crucial components of liquid crystal displays (LCDs). koreascience.kracs.org

Another prominent research trend is the investigation of the biological activities of styrylpyridine derivatives. Their structural similarity to other biologically active stilbenes has prompted research into their potential as enzyme inhibitors, with some fluorinated styryl derivatives showing activity against enzymes relevant to cancer treatment. rsc.org

The table below highlights some of the current research trends involving styrylpyridines.

| Research Trend | Description | Key Application Areas |

| Supramolecular Chemistry | Utilizing non-covalent interactions of styrylpyridines to build complex architectures. | Crystal engineering, design of functional materials. rsc.orgresearchgate.net |

| Photoreactive Materials | Exploiting the [2+2] photocycloaddition of styrylpyridines. | Liquid crystal alignment, photo-switchable materials, data storage. koreascience.kracs.orgcapes.gov.br |

| Medicinal Chemistry | Investigating the biological activity of styrylpyridine derivatives. | Enzyme inhibition, development of new therapeutic agents. rsc.org |

| Coordination Chemistry | Using styrylpyridines as ligands to form metal complexes. | Catalysis, development of new coordination polymers. |

Scope and Objectives of Research on 4-(2-Fluorostyryl)pyridine

The research on 4-(2-Fluorostyryl)pyridine, while often part of the broader study of styrylpyridines, has specific scopes and objectives driven by its unique structure. A primary objective is the synthesis and characterization of the molecule and its derivatives. This foundational research aims to develop efficient synthetic routes and to understand its fundamental physical and chemical properties.

A key scope of research is its application in materials science , particularly in the development of novel liquid crystals and photoreactive polymers. The objective here is to understand how the 2-fluoro substitution on the styryl ring influences the material's properties, such as its mesophase behavior in liquid crystals or the efficiency and selectivity of its photochemical reactions in polymers. nih.govdeepdyve.com The fluorine atom can subtly alter the intermolecular interactions, which is a critical aspect of crystal engineering and the design of materials with specific functionalities. beilstein-journals.org

Another important objective is to explore its potential as a ligand in coordination chemistry . The pyridine nitrogen atom can coordinate to metal centers, and the fluorinated styryl group can influence the electronic properties and reactivity of the resulting metal complex. Research in this area aims to create new catalysts or functional coordination polymers.

Finally, a developing area of interest is its potential use as a building block in medicinal chemistry . The objective is to synthesize more complex molecules incorporating the 4-(2-Fluorostyryl)pyridine scaffold and to evaluate their biological activity. The presence of the fluorinated styrylpyridine moiety could lead to novel interactions with biological targets. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C13H10FN |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

4-[(E)-2-(2-fluorophenyl)ethenyl]pyridine |

InChI |

InChI=1S/C13H10FN/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-10H/b6-5+ |

InChI Key |

WNDNWQJFFMVEOP-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=NC=C2)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=NC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Aspects of Compound Formation

Established Synthetic Routes for 4-(2-Fluorostyryl)pyridine

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer. nii.ac.jpwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For the synthesis of 4-(2-Fluorostyryl)pyridine, this pathway would typically involve the reaction of a 4-pyridyl-substituted phosphonate with 2-fluorobenzaldehyde (B47322).

The mechanism commences with the deprotonation of the phosphonate ester, such as diethyl (pyridin-4-ylmethyl)phosphonate, by a base (e.g., sodium hydride, potassium tert-butoxide) to generate a nucleophilic phosphonate carbanion. nii.ac.jp This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 2-fluorobenzaldehyde. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the desired alkene. nii.ac.jp A significant advantage of the HWE reaction is that the water-soluble phosphate byproduct can be easily removed during aqueous workup, simplifying purification. nih.gov While the HWE reaction generally provides excellent (E)-selectivity for unstabilized and some stabilized ylides, the stereoselectivity can be influenced by the nature of the phosphonate reagent and the reaction conditions. researchgate.net For instance, the use of certain modified phosphonates can lead to the preferential formation of the (Z)-isomer. researchgate.net

Table 1: Illustrative Conditions for Horner-Wadsworth-Emmons Synthesis of 4-(2-Fluorostyryl)pyridine

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Predominant Isomer |

| Diethyl (pyridin-4-ylmethyl)phosphonate | 2-Fluorobenzaldehyde | NaH | THF | 0 to rt | E |

| Diethyl (pyridin-4-ylmethyl)phosphonate | 2-Fluorobenzaldehyde | KHMDS | THF | -78 to rt | E |

| Diethyl (pyridin-4-ylmethyl)phosphonate | 2-Fluorobenzaldehyde | DBU | Acetonitrile (B52724) | rt | E |

Note: This table is illustrative and based on general knowledge of the Horner-Wadsworth-Emmons reaction for similar substrates.

Wittig Reaction Modifications

The Wittig reaction, discovered by Georg Wittig in 1954, is another cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with a carbonyl compound. libretexts.org In the context of 4-(2-Fluorostyryl)pyridine synthesis, this would entail the reaction of a 4-pyridylmethylphosphonium ylide with 2-fluorobenzaldehyde.

The ylide is typically generated in situ by treating a 4-pyridylmethylphosphonium salt with a strong base like n-butyllithium or sodium hydride. nih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally lead to the (E)-alkene, whereas non-stabilized ylides (with alkyl or aryl substituents) tend to produce the (Z)-alkene. rsc.orgnih.gov For the synthesis of (E)-4-(2-Fluorostyryl)pyridine, a stabilized ylide would be preferable. Modifications to the standard Wittig protocol, such as the Schlosser modification, can be employed to enhance the formation of the (E)-alkene from non-stabilized ylides. nih.gov A recent development in pyridine (B92270) chemistry involves the use of dearomatized pyridylphosphonium ylides in a Wittig olefination-rearomatization sequence to construct 4-alkylpyridines, a strategy that could potentially be adapted for the synthesis of styrylpyridines. bohrium.com

Heck and Suzuki-Miyaura Coupling Strategies for Styrylpyridine Scaffolds

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Heck reaction and the Suzuki-Miyaura coupling are particularly relevant for the synthesis of styrylpyridine scaffolds.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of 4-(2-Fluorostyryl)pyridine, two main approaches are feasible:

The reaction of 4-vinylpyridine (B31050) with a 2-fluoroaryl halide (e.g., 1-fluoro-2-iodobenzene (B1346556) or 1-bromo-2-fluorobenzene).

The reaction of a 4-halopyridine with 2-fluorostyrene (B1345600).

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent can significantly impact the efficiency and selectivity of the reaction.

The Suzuki-Miyaura coupling provides another powerful method for constructing the styrylpyridine framework. This reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.com To synthesize 4-(2-Fluorostyryl)pyridine, one could envision:

The coupling of a 4-pyridylboronic acid or ester with a 2-fluorovinyl halide.

The reaction of a 4-halopyridine with a (2-fluorovinyl)boronic acid or ester.

A variation involving the coupling of 4-vinylpyridine with a 2-fluorophenylboronic acid in an oxidative Heck-type reaction. mdpi.com

The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally good yields. The choice of palladium catalyst and ligands is crucial for achieving high efficiency, especially when dealing with heteroaromatic substrates. nih.govnih.gov

Alternative Condensation and Cross-Coupling Approaches

Beyond the well-established methods, other condensation and cross-coupling reactions can be envisioned for the synthesis of 4-(2-Fluorostyryl)pyridine. For instance, variations of the aldol (B89426) condensation followed by dehydration could potentially be employed, although controlling the stereoselectivity might be challenging. Other palladium-catalyzed reactions, such as the Stille or Sonogashira couplings, could also be adapted, though they are less commonly used for the direct synthesis of styrenes from simple precursors compared to the Heck and Suzuki-Miyaura reactions.

Catalytic Systems and Their Influence on Synthesis

Palladium-Catalyzed Reactions

The success of Heck and Suzuki-Miyaura couplings for the synthesis of 4-(2-Fluorostyryl)pyridine is heavily reliant on the choice of the palladium catalyst system. This system comprises a palladium precursor and often a ligand that modulates the reactivity and stability of the catalytic species.

Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). These precursors generate the active Pd(0) species in situ.

The ligands play a critical role in the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and bulky biaryl phosphines like SPhos, are frequently used. rsc.org These ligands stabilize the palladium center, influence the rate of oxidative addition and reductive elimination, and can impact the regioselectivity and stereoselectivity of the reaction. For instance, in the Suzuki-Miyaura coupling of heteroaryl substrates, the choice of a bulky and electron-rich phosphine ligand can be crucial for achieving high yields. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands in palladium-catalyzed cross-coupling reactions, often exhibiting high stability and catalytic activity.

The choice of base (e.g., carbonates, phosphates, or organic amines) and solvent also plays a significant role in the outcome of these reactions. The base is required to neutralize the acid generated during the catalytic cycle and, in the case of the Suzuki-Miyaura coupling, to facilitate the transmetalation step. youtube.com

Table 2: Representative Palladium Catalysts and Ligands for Cross-Coupling Reactions

| Reaction Type | Palladium Precursor | Ligand | Base | Solvent |

| Heck Coupling | Pd(OAc)₂ | PPh₃ | Et₃N | DMF |

| Heck Coupling | PdCl₂(PCy₃)₂ | - | Cs₂CO₃ | Toluene |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/Water |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | CsF | Isopropanol |

Note: This table provides examples of common catalytic systems and is not exhaustive.

Rhodium and Ruthenium Catalysis in Styrylpyridine Synthesis

The synthesis of styrylpyridines, including the fluorinated analogue 4-(2-Fluorostyryl)pyridine, is effectively achieved through transition-metal catalyzed cross-coupling reactions. Rhodium (Rh) and Ruthenium (Ru) complexes have emerged as powerful catalysts for these transformations, primarily through mechanisms involving C-H bond activation and olefin metathesis.

Rhodium-Catalyzed C-H Vinylation: Rhodium catalysis offers a direct and atom-economical route to styrylpyridines by activating a C-H bond of the pyridine ring followed by coupling with a vinyl partner. For the synthesis of 4-(2-Fluorostyryl)pyridine, a potential pathway involves the Rh(III)-catalyzed C-H vinylation of 4-arylpyridines. An efficient protocol has been developed for the ortho-vinylation of 2-arylpyridines using a potassium vinyl donor, which proceeds under mild conditions. researchgate.net A similar strategy could be envisioned where a suitably protected 4-substituted pyridine undergoes direct vinylation at the C-H bond of an aryl group or, more directly, the vinylation of pyridine itself, although controlling regioselectivity can be challenging. The reaction typically employs a [RhCp*Cl2]2 catalyst and a directing group on the pyridine nitrogen to achieve high regioselectivity. nih.gov

Ruthenium-Catalyzed Olefin Metathesis: Ruthenium-based catalysts, particularly Grubbs-type catalysts, are renowned for their efficacy in olefin metathesis. Cross-metathesis (CM) between 4-vinylpyridine and 2-fluorostyrene presents a direct route to 4-(2-Fluorostyryl)pyridine. The success of this reaction hinges on the catalyst's ability to facilitate the cleavage and reformation of carbon-carbon double bonds. Modern ruthenium catalysts exhibit high functional group tolerance and can operate under mild conditions. mdpi.comnih.gov For instance, ruthenium complexes with thiazol-2-ylidene ligands have been shown to be efficient in various metathesis reactions. nih.gov The choice of catalyst generation (e.g., Grubbs I, II, or Hoveyda-Grubbs catalysts) and reaction conditions is crucial for maximizing the yield of the desired cross-product while minimizing homodimerization of the starting olefins.

| Catalytic System | Reaction Type | Typical Substrates | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Vinylation | 2-Arylpyridines, Vinylating Agent | High atom economy, direct functionalization | Regioselectivity control, directing group often required |

| Grubbs II Catalyst | Cross-Metathesis | 4-Vinylpyridine, 2-Fluorostyrene | High functional group tolerance, mild conditions | Formation of homodimers, E/Z selectivity control |

| Hoveyda-Grubbs II | Cross-Metathesis | 4-Vinylpyridine, 2-Fluorostyrene | Increased stability and recyclability | Slower initiation rates compared to Grubbs II |

Organocatalysis and Biocatalytic Strategies

Moving away from metal-based systems, organocatalysis and biocatalysis offer greener alternatives for the synthesis of 4-(2-Fluorostyryl)pyridine precursors or the final compound itself.

Organocatalytic Approaches: Organocatalysis can be employed to construct the styryl moiety through reactions like the Knoevenagel condensation. This reaction involves the condensation of an aldehyde (2-fluorobenzaldehyde) with a compound containing an active methylene (B1212753) group, catalyzed by a basic organocatalyst like piperidine (B6355638) or an amine-functionalized mesoporous organosilica. nih.govnih.gov The resulting product could then be further manipulated to attach the pyridine ring. While not a direct synthesis of the final compound, organocatalysis provides a metal-free method for forming the crucial C=C bond. rsc.org

Biocatalytic Strategies: Biocatalysis presents a highly selective and environmentally benign approach. A plausible biocatalytic route to a precursor of 4-(2-Fluorostyryl)pyridine is the decarboxylation of a substituted cinnamic acid. Enzymes such as trans-cinnamic acid decarboxylase can convert cinnamic acids into the corresponding styrenes. asm.orgdoaj.org For this specific target, 2-fluoro-trans-cinnamic acid could be enzymatically decarboxylated to produce 2-fluorostyrene, a key intermediate. This intermediate could then be coupled with a pyridine derivative using other catalytic methods. Plant cell cultures and engineered microorganisms have demonstrated the ability to perform these decarboxylation reactions efficiently. nih.govresearchgate.net

| Strategy | Reaction Example | Catalyst/Biocatalyst | Advantages | Relevance to 4-(2-Fluorostyryl)pyridine |

|---|---|---|---|---|

| Organocatalysis | Knoevenagel Condensation | Piperidine, Proline | Metal-free, mild conditions | Synthesis of the fluorostyryl moiety |

| Biocatalysis | Decarboxylation | trans-Cinnamic Acid Decarboxylase | High selectivity, aqueous media, renewable | Synthesis of the 2-fluorostyrene precursor |

Reaction Mechanism Elucidation in 4-(2-Fluorostyryl)pyridine Synthesis

Understanding the reaction mechanism is paramount for optimizing the synthesis of 4-(2-Fluorostyryl)pyridine, controlling selectivity, and maximizing yield. The Mizoroki-Heck reaction, a palladium-catalyzed process, serves as a well-studied model for the cross-coupling approach.

Investigation of Transition States and Intermediates

The catalytic cycle of the Mizoroki-Heck reaction, which can be used to couple 4-vinylpyridine with 1-bromo-2-fluorobenzene, involves several key steps and intermediates. ucl.ac.ukwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (1-bromo-2-fluorobenzene) to a Pd(0) complex, forming a square planar Pd(II) intermediate. This step is often rate-determining. researchgate.net

Olefin Coordination and Insertion: The alkene (4-vinylpyridine) then coordinates to the Pd(II) complex. This is followed by migratory insertion of the vinyl group into the Pd-aryl bond, forming a new carbon-carbon sigma bond and a new Pd(II)-alkyl intermediate. Computational studies, often using Density Functional Theory (DFT), help to elucidate the energetics of these transition states. chemrxiv.org

β-Hydride Elimination: A crucial step for selectivity, a β-hydride is eliminated from the alkyl group, regenerating the C=C double bond in the product and forming a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated by reductive elimination of HBr, typically facilitated by a base, returning the palladium to its Pd(0) oxidation state.

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative insight into the reaction mechanism. For Heck-type reactions, the rate is often found to be first-order in the aryl halide and the catalyst, and zero-order in the olefin. researchgate.net This indicates that the oxidative addition is the rate-determining step. However, the specific kinetics can be influenced by the ligands on the palladium, the nature of the base, and the solvent. For the reaction of 4-vinylpyridine, the coordinating ability of the pyridine nitrogen could potentially influence the catalyst's activity and stability, which could be investigated through detailed kinetic analysis. researchgate.net

Stereoselectivity and Regioselectivity Control

Stereoselectivity: The Mizoroki-Heck reaction is known for its high stereoselectivity, typically favoring the formation of the E (trans) isomer of the styryl product. organic-chemistry.orgmdpi.com This selectivity arises from the syn-addition of the aryl-palladium species across the double bond, followed by rotation around the newly formed C-C single bond to a sterically less hindered conformation before the syn-β-hydride elimination occurs. researchgate.net This ensures that the aryl and vinyl groups are positioned on opposite sides of the final double bond.

Regioselectivity: In reactions involving direct C-H functionalization of the pyridine ring, regioselectivity is a major challenge due to the presence of multiple C-H bonds (at C2, C3, and C4 positions). rsc.org The intrinsic electronic properties of pyridine often favor functionalization at the C2 or C4 positions. thieme-connect.combeilstein-journals.org However, selectivity can be controlled through various strategies:

Directing Groups: Attaching a coordinating group to the pyridine nitrogen can direct the metal catalyst to a specific C-H bond, often at the C2 position.

Ligand Control: The steric and electronic properties of the ligands on the metal catalyst can influence which C-H bond is activated. organic-chemistry.org

Substrate Electronics: Electron-withdrawing groups on the pyridine ring can alter the acidity and reactivity of the C-H bonds, thereby influencing the site of arylation. nih.gov

Green Chemistry Principles in 4-(2-Fluorostyryl)pyridine Synthesis

Applying the principles of green chemistry to the synthesis of 4-(2-Fluorostyryl)pyridine is essential for developing sustainable and environmentally responsible processes.

Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. jocpr.com Catalytic reactions like the Heck reaction or direct C-H vinylation are inherently more atom-economical than classical stoichiometric reactions like the Wittig or Horner-Wadsworth-Emmons reactions, which generate stoichiometric amounts of phosphine oxide waste. rsc.orgresearchgate.netsoton.ac.uk

| Reaction | Byproducts | Atom Economy | Green Chemistry Aspect |

|---|---|---|---|

| Wittig Reaction | Triphenylphosphine oxide | Low | Generates significant stoichiometric waste |

| Horner-Wadsworth-Emmons | Phosphate ester salt | Moderate | Byproduct is water-soluble, aiding separation |

| Heck Reaction | Salt (e.g., HBr salt) | High | Uses catalytic amounts of metal, high atom efficiency |

Use of Catalysis: As detailed in the sections above, the use of rhodium, ruthenium, or palladium catalysts is superior to stoichiometric reagents. Catalysts reduce waste by being used in small amounts and being recyclable. mdpi.com

Safer Solvents and Auxiliaries: The choice of solvent is critical. Traditional Heck reactions often use polar aprotic solvents like DMF. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. wikipedia.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green chemistry technique. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. journaljpri.comnih.govfccollege.ac.inutrgv.edunih.gov This technology is highly applicable to metal-catalyzed cross-coupling reactions for the synthesis of styrylpyridines.

Solvent-Free Synthesis Approaches

The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing health hazards. In the context of 4-(2-Fluorostyryl)pyridine synthesis, solvent-free approaches, particularly those utilizing mechanochemistry, are gaining prominence. Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical energy (e.g., grinding or milling), offers numerous advantages, including reduced reaction times, lower energy consumption, and often, improved yields. nih.govresearchgate.net

While specific studies detailing the mechanochemical synthesis of 4-(2-Fluorostyryl)pyridine are still emerging, the principles can be extrapolated from similar transformations. For instance, the Wittig reaction, a common method for forming the styryl double bond, has been successfully performed under solvent-free conditions by grinding the reactants together. acgpubs.org This approach would involve the reaction of 4-pyridinecarboxaldehyde (B46228) with a phosphorus ylide derived from 2-fluorobenzyltriphenylphosphonium halide. The solid-state reaction is typically initiated by the intimate mixing of the reactants, often with a catalytic amount of a solid base.

Another promising solvent-free method is the Knoevenagel condensation. This reaction could potentially be employed by reacting 4-pyridineacetic acid with 2-fluorobenzaldehyde under solvent-free heating or mechanochemical conditions. mdpi.com The success of such solvent-free methods often depends on the physical state of the reactants and the ability to achieve sufficient molecular mobility for the reaction to proceed.

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical synthesis. It measures the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of 4-(2-Fluorostyryl)pyridine can be achieved through various classical olefination reactions, each with a different atom economy. For example, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often favored for its superior atom economy and the ease of removal of its water-soluble phosphate byproduct. wikipedia.org

A theoretical atom economy calculation for the HWE synthesis of 4-(2-Fluorostyryl)pyridine is presented below:

| Reactant | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Diethyl (4-pyridylmethyl)phosphonate | C10H16NO3P | 229.21 |

| 2-Fluorobenzaldehyde | C7H5FO | 124.11 |

| Total Reactant Mass | 353.32 | |

| Product | Molecular Formula | Molecular Weight (g/mol) |

| 4-(2-Fluorostyryl)pyridine | C13H10FN | 199.22 |

| Diethyl phosphate (byproduct) | C4H11O4P | 154.10 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (199.22 / 353.32) x 100 ≈ 56.38%

This calculation highlights that even in an optimized reaction, a significant portion of the reactant mass ends up as a byproduct. Strategies to improve atom economy include designing synthetic routes that are addition-based rather than substitution or elimination-based.

Waste reduction strategies extend beyond atom economy and encompass the entire process. This includes:

Catalyst Recycling: Employing heterogeneous or recyclable catalysts minimizes waste from catalyst separation and disposal.

Solvent Reduction and Recycling: As discussed, solvent-free methods are ideal. When solvents are necessary, using greener alternatives and implementing recycling protocols are crucial.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize byproduct formation is a key aspect of waste reduction.

Sustainable Catalytic Methodologies

The development of efficient and recyclable catalysts is a major focus of green chemistry research. For the synthesis of 4-(2-Fluorostyryl)pyridine, several catalytic methods can be employed with a focus on sustainability.

Heck Coupling: The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl halide, is a powerful tool for C-C bond formation. researchgate.net A sustainable approach to synthesizing 4-(2-Fluorostyryl)pyridine via the Heck reaction would involve coupling 4-vinylpyridine with 1-fluoro-2-iodobenzene. To enhance the sustainability of this process, modern Heck protocols focus on:

Low Catalyst Loading: Using highly active palladium catalysts at very low concentrations.

Phosphine-Free Ligands: Avoiding the use of toxic and air-sensitive phosphine ligands.

Heterogeneous Catalysts: Employing palladium nanoparticles supported on materials like charcoal, zeolites, or magnetic nanoparticles, which can be easily recovered and reused. researchgate.net

Green Solvents: Utilizing water or other environmentally benign solvents.

Knoevenagel Condensation: As mentioned earlier, the Knoevenagel condensation provides another catalytic route. nih.govrsc.orgwikipedia.org Sustainable variations of this reaction often employ:

Solid Acid or Base Catalysts: Using recyclable catalysts such as zeolites, clays, or functionalized silicas. nih.gov

Biocatalysts: Exploring the use of enzymes to catalyze the condensation under mild conditions.

Catalyst-Free Conditions: In some cases, the reaction can be promoted by heat or microwave irradiation in the absence of a traditional catalyst, particularly under solvent-free conditions. rsc.org

Comparative Analysis of Catalytic Methods:

| Catalytic Method | Typical Reactants | Key Sustainability Advantages | Potential Challenges |

|---|---|---|---|

| Heck Coupling | 4-Vinylpyridine + 1-Fluoro-2-iodobenzene | High functional group tolerance; potential for low catalyst loading and recyclable catalysts. | Use of palladium (a precious metal); potential for halide waste. |

| Wittig/HWE Reaction | 4-Pyridinecarboxaldehyde + 2-Fluorobenzylphosphonium salt/phosphonate | Well-established and reliable; HWE offers better atom economy than the classical Wittig. | Generation of stoichiometric phosphine oxide or phosphate byproducts. |

| Knoevenagel Condensation | 4-Pyridineacetic acid + 2-Fluorobenzaldehyde | Potential for using benign catalysts (e.g., solid acids/bases) or catalyst-free conditions. | May require elevated temperatures; substrate scope can be limited. |

The choice of the most sustainable synthetic route to 4-(2-Fluorostyryl)pyridine will ultimately depend on a holistic assessment of all factors, including reaction efficiency, cost of reagents and catalysts, energy consumption, and the environmental impact of the entire process. Continued research into novel catalytic systems and solvent-free reaction conditions will undoubtedly lead to even greener and more efficient syntheses of this and other valuable chemical compounds.

Photophysical and Spectroscopic Investigations

Electronic Absorption Mechanisms and Excited State Transitions

The absorption of ultraviolet-visible (UV-Vis) light by a molecule induces the transition of electrons from the ground state to higher energy excited states. For π-conjugated systems like 4-(2-Fluorostyryl)pyridine, these transitions typically involve π → π* orbitals.

The UV-Vis absorption spectrum of a styrylpyridine is characterized by an intense absorption band corresponding to the π → π* electronic transition of the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the UV/Vis absorption spectra of various styrylpyridine compounds. For the parent molecule, 2-styrylpyridine (B8765038), a planar structure is the most stable form, with calculated structural parameters that are in close agreement with X-ray diffraction data. The main absorption band for 2-styrylpyridine is observed at approximately 309 nm, which is attributed to the π → π* transition. Similarly, 4-styrylpyridine (B85998) exhibits an absorption band around 303-304 nm.

Based on these related structures, the UV-Vis absorption spectrum of 4-(2-Fluorostyryl)pyridine is expected to exhibit a strong absorption band in a similar region. The introduction of substituents on the phenyl or pyridine (B92270) ring can influence the electronic properties and thus the absorption wavelength.

| Compound | Solvent | Absorption Maximum (λmax) | Transition |

|---|---|---|---|

| 2-Styrylpyridine (Experimental) | Not Specified | 309 nm | π → π |

| 4-Styrylpyridine (Experimental) | Not Specified | 304 nm | π → π |

| trans-4-(m-cyanostyryl)pyridine (Calculated) | Not Specified | 307.2 nm | π → π* |

This table presents comparative data from related compounds to infer the potential absorption characteristics of 4-(2-Fluorostyryl)pyridine.

In molecules possessing both electron-donating and electron-accepting moieties, photoexcitation can lead to a significant redistribution of electron density, resulting in an excited state with a more pronounced charge separation, known as an intramolecular charge transfer (ICT) state. In the case of styrylpyridines, the pyridine ring acts as an electron-accepting group, while the styryl fragment can act as the electron-donating part.

Computational studies on fluorinated organic molecules have shown that fluorine substitution can modulate physical and chemical properties. The introduction of a fluorine atom on the styryl ring of 4-styrylpyridine is expected to influence the energy levels of the molecular orbitals involved in the electronic transitions. Depending on its position (ortho, meta, or para), the fluorine atom can alter the energy of the π → π* transition, potentially leading to a shift in the absorption maximum.

Fluorescence Emission Mechanisms and Quantum Yield Studies

Following absorption of light and transition to an excited state, a molecule can return to the ground state through various radiative and non-radiative pathways. Fluorescence is the radiative process of emitting a photon from a singlet excited state.

The fluorescence emission spectrum provides information about the energy difference between the excited and ground states. The emission characteristics, such as the emission maximum (λem) and the fluorescence intensity, are sensitive to the molecular structure and the surrounding environment. For styrylpyridine derivatives, the fluorescence is often associated with the de-excitation from the π → π* excited state.

| Compound | Solvent | Emission Maximum (λem) | Quantum Yield (ΦF) |

|---|---|---|---|

| Coumarin-pyridine derivatives | Not Specified | 402-415 nm | 6-19% |

| Substituted pyridine carbonitrile derivatives | Acetonitrile (B52724) | 385-487 nm | Not Specified |

This table presents comparative fluorescence data from related compound families to provide context for the expected emission properties of 4-(2-Fluorostyryl)pyridine.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a crucial parameter for characterizing the performance of a fluorophore.

There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.

Absolute Method: This method directly measures the number of emitted and absorbed photons. Techniques such as integrating sphere measurements are used to collect all the emitted light from the sample. Calorimetric methods, which measure the heat generated due to non-radiative decay processes, can also be used for absolute quantum yield determination.

Relative Method: This is the more commonly used method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The quantum yield of the unknown sample (ΦF,x) can be calculated using the following equation:

ΦF,x = ΦF,st * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

ΦF,st is the quantum yield of the standard.

Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.

Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength, respectively.

nx and nst are the refractive indices of the sample and standard solutions, respectively.

To minimize errors, it is crucial to use dilute solutions (absorbance < 0.1) to avoid inner filter effects and to use the same excitation wavelength for both the sample and the standard. The selection of an appropriate standard with an emission profile close to that of the sample is also important.

Excited State Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process involving the transfer of a proton within a molecule upon photoexcitation. This phenomenon typically requires a specific molecular topology: a proton-donating group (like -OH or -NH) located in close proximity to a proton-accepting group, often linked by an intramolecular hydrogen bond.

For 4-(2-fluorostyryl)pyridine, ESIPT is not an anticipated photochemical pathway. Its molecular structure lacks the requisite functional groups for such a proton transfer to occur. The molecule consists of a pyridine ring linked to a fluorinated styryl group, neither of which contains an acidic proton donor positioned appropriately relative to a proton acceptor. In contrast, derivatives such as 2-(2'-hydroxyphenyl)pyridines are classic examples of molecules designed to exhibit ESIPT, where the hydroxyl group can transfer a proton to the pyridine nitrogen in the excited state. nih.govresearchgate.net The absence of such a proton-donating moiety in 4-(2-fluorostyryl)pyridine precludes this deactivation channel, causing its excited-state behavior to be governed by other processes.

Twisted Intramolecular Charge Transfer (TICT) States

Upon photoexcitation, molecules with electron-donating and electron-accepting groups connected by a π-system can undergo Intramolecular Charge Transfer (ICT). In many "push-pull" systems like styrylpyridines, this charge-separated state can be stabilized by a conformational change, specifically a rotation around a single bond connecting the donor and acceptor moieties. This leads to the formation of a non-emissive or weakly emissive, highly polar state known as the Twisted Intramolecular Charge Transfer (TICT) state. rsc.org

In 4-(2-fluorostyryl)pyridine, the pyridine ring acts as an electron acceptor, while the fluorostyrene moiety can be considered the donor part of the molecule. Following excitation to a locally excited (LE) state, the molecule can relax into a planar ICT state (PICT) or, particularly in polar solvents, twist around the ethylenic bond to form a TICT state. nih.govnih.gov

The formation of the TICT state is highly dependent on the solvent's polarity and viscosity.

Polarity: Polar solvents stabilize the highly dipolar TICT state, favoring its formation and often leading to a quenching of fluorescence.

Viscosity: In highly viscous media, the physical rotation required to form the TICT state is hindered. This restriction can block the non-radiative TICT pathway, resulting in an enhancement of fluorescence emission from the LE or PICT state. nih.gov

The competition between radiative decay from the planar form and relaxation to the non-radiative TICT state is a key determinant of the fluorescence quantum yield of many styryl dyes. nih.gov

Time-Resolved Spectroscopy and Excited State Dynamics

Fluorescence Lifetime Measurements

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the molecule's environment and the various de-excitation pathways available to it. nih.gov For styryl dyes, including 4-(2-fluorostyryl)pyridine, fluorescence lifetimes are significantly influenced by factors that affect the rate of non-radiative decay processes.

While specific lifetime data for 4-(2-fluorostyryl)pyridine is not extensively documented, studies on analogous styrylpyridinium compounds provide insight into the expected behavior. Their lifetimes are typically in the nanosecond range and show strong dependence on the solvent. nih.govresearchgate.net

Table 1: Factors Influencing Fluorescence Lifetime in Styrylpyridines

| Factor | Effect on Lifetime | Rationale |

| Increasing Solvent Polarity | Decrease | Stabilization of the non-radiative TICT state increases the rate of non-radiative decay, shortening the lifetime. |

| Increasing Solvent Viscosity | Increase | Hindrance of the rotation needed to form the TICT state reduces the rate of non-radiative decay, leading to a longer lifetime. |

| Molecular Aggregation | Increase | Restriction of intramolecular rotation in aggregates or solid state blocks the TICT pathway, enhancing fluorescence lifetime and quantum yield. rsc.org |

These relationships make fluorescence lifetime measurements a powerful tool for probing the microenvironment of the fluorophore. nih.gov

Transient Absorption Spectroscopy for Excited State Intermediates

Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states. edinst.com A pump laser pulse excites the sample, and a delayed probe pulse measures the change in absorbance as a function of time. This allows for the direct observation of excited-state populations and their evolution, including non-emissive intermediates. edinst.commdpi.com

For 4-(2-fluorostyryl)pyridine, this technique would be instrumental in directly observing the dynamics of the LE, PICT, and TICT states. Key expected observations would include:

Excited State Absorption (ESA): Immediately after the pump pulse, a broad absorption band corresponding to the initially formed LE state would appear.

State Evolution: The decay of the LE state's absorption signal would be accompanied by the rise of signals corresponding to the PICT or TICT states, allowing the kinetics of these charge transfer and twisting processes to be determined.

Solvent Effects: By performing measurements in solvents of varying polarity and viscosity, the influence of the environment on the rates of ICT and TICT formation can be quantified. In polar solvents, a rapid decay of the LE state and the formation of the charge-transfer state would be expected.

This method provides a more complete picture of the excited-state landscape, especially for identifying "dark" states like the TICT state that are not observable through fluorescence spectroscopy. edinst.com

Vibrational Spectroscopy and Structural Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule by probing its vibrational modes.

For 4-(2-fluorostyryl)pyridine, the vibrational spectrum can be understood by considering the characteristic frequencies of its constituent parts: the pyridine ring, the styryl (vinylbenzene) group, and the C-F bond.

Table 2: Expected Characteristic Vibrational Frequencies for 4-(2-Fluorostyryl)pyridine

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of both the pyridine and phenyl rings. pw.edu.pl |

| C=C Stretch (vinyl) | 1650 - 1620 | Associated with the ethylenic double bond of the styryl linker. |

| Pyridine Ring C=C and C=N Stretches | 1610 - 1430 | A series of sharp bands characteristic of the pyridine ring's aromatic system. nist.govresearchgate.net |

| C-F Stretch | 1250 - 1000 | A strong absorption in the IR spectrum, characteristic of the fluorine substituent on the phenyl ring. |

| C-H Out-of-Plane Bending | 900 - 675 | These bands are sensitive to the substitution pattern on the aromatic rings. |

Analysis of these vibrational bands allows for confirmation of the molecular structure. For instance, the presence of bands in the 1610-1430 cm⁻¹ region confirms the integrity of the pyridine ring, while the C-F stretching frequency verifies the fluorination of the styryl moiety. msesupplies.comnih.gov Furthermore, theoretical calculations, such as those using Density Functional Theory (DFT), can be used to assign specific vibrational modes and correlate them with the molecule's geometry and electronic structure. nih.gov

Correlation of Vibrational Frequencies with Electronic Structure

The vibrational frequencies of 4-(2-Fluorostyryl)pyridine are intrinsically linked to its electronic structure. The introduction of the fluorine atom, an electron-withdrawing group, on the styryl moiety can influence the electron density distribution across the entire molecule. This, in turn, affects the force constants of the various bonds and consequently their vibrational frequencies.

The C=C and C=N stretching frequencies of the pyridine ring can be sensitive to the electronic communication with the fluorostyryl substituent. Enhanced conjugation between the pyridine and the fluorophenyl ring through the vinyl bridge would lead to a delocalization of π-electrons, which could result in a slight lowering of the C=C and C=N bond orders and a corresponding redshift (lower frequency) of their stretching vibrations.

Furthermore, the position of the C-F stretching band can provide insights into the electronic environment of the fluorophenyl ring. The electronic interplay between the fluorine atom and the π-system of the styrylpyridine framework can be probed by analyzing shifts in this characteristic frequency. Computational studies on similar pyridine derivatives have shown that theoretical calculations, such as those using Density Functional Theory (DFT), can provide valuable information on the vibrational spectra and their correlation with the electronic properties of the molecule nih.gov.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and conformation of 4-(2-Fluorostyryl)pyridine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed three-dimensional picture of the molecule can be constructed.

¹H and ¹³C NMR Spectroscopic Insights

While specific experimental ¹H and ¹³C NMR data for 4-(2-Fluorostyryl)pyridine are not available in the provided search results, expected chemical shifts can be predicted based on the analysis of similar structures, such as fluorophenyl-substituted pyridines and styryl derivatives rsc.orghuji.ac.ilresearchgate.net.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the fluorophenyl ring, and the vinyl group.

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The protons ortho to the nitrogen atom (H-2' and H-6') are generally the most deshielded.

Fluorophenyl Protons: The protons on the 2-fluorophenyl ring will also resonate in the aromatic region. The fluorine substitution will induce characteristic splitting patterns and shifts.

Vinyl Protons: The two protons of the vinyl group will likely appear as doublets in the δ 6.5-8.0 ppm range, with a coupling constant (J-value) indicative of their relative stereochemistry (typically >15 Hz for a trans-configuration).

¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

Pyridine Carbons: The carbons of the pyridine ring are expected to resonate in the δ 120-150 ppm region, with the carbon adjacent to the nitrogen (C-2' and C-6') being the most deshielded.

Fluorophenyl Carbons: The carbons of the fluorophenyl ring will show characteristic shifts due to the fluorine substituent. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Vinyl Carbons: The two vinyl carbons are expected to appear in the δ 120-140 ppm range.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2', H-6' | 8.5 - 8.7 | 149 - 151 |

| Pyridine H-3', H-5' | 7.2 - 7.5 | 120 - 124 |

| Pyridine C-4' | - | 140 - 145 |

| Vinyl H-α | 7.0 - 7.5 | 125 - 130 |

| Vinyl H-β | 7.5 - 8.0 | 130 - 135 |

| Fluorophenyl C-1 | - | 120 - 125 (d, JCF) |

| Fluorophenyl C-2 | - | 160 - 165 (d, ¹JCF) |

| Fluorophenyl H/C | 7.0 - 7.6 | 115 - 135 (d, JCF) |

2D NMR Techniques for Structural Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and to further probe the structure of 4-(2-Fluorostyryl)pyridine, various 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. This would allow for the definitive assignment of protons on the pyridine and fluorophenyl rings by tracing the through-bond connectivities. It would also confirm the coupling between the two vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the different fragments of the molecule, such as the linkage between the vinyl group and the two aromatic rings.

Conformational Preferences in Solution

The conformational flexibility of 4-(2-Fluorostyryl)pyridine primarily arises from the rotation around the single bonds connecting the vinyl group to the pyridine and fluorophenyl rings. The preferred conformation in solution will be a balance of steric and electronic effects.

Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) , are the primary methods for determining through-space proximity of protons. By observing NOE cross-peaks between specific protons, the relative orientation of the different parts of the molecule can be determined. For instance, NOEs between the vinyl protons and the protons on the aromatic rings would provide direct evidence for the preferred rotational conformers.

It is likely that the molecule adopts a predominantly planar conformation to maximize π-conjugation, but steric hindrance between the ortho-protons of the rings and the vinyl protons might lead to some degree of twisting. The presence of the fluorine atom at the 2-position of the styryl group could introduce additional steric and electronic factors that influence the conformational equilibrium. Computational modeling could also be employed to calculate the energies of different conformers and to predict the most stable geometries, which could then be correlated with the experimental NMR data rsc.orgnih.gov.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-(2-Fluorostyryl)pyridine, DFT calculations offer a detailed understanding of its geometry, electronic orbitals, and spectroscopic parameters.

The initial step in the computational study of 4-(2-Fluorostyryl)pyridine involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311+G(d,p). researchgate.net Theoretical studies on similar styrylpyridine derivatives suggest that the trans-isomer is the most stable conformation, characterized by a planar or near-planar arrangement of the pyridine (B92270) and fluorophenyl rings. researchgate.net This planarity facilitates π-electron delocalization across the entire molecule.

Conformational analysis of 4-(2-Fluorostyryl)pyridine would involve exploring the rotational barriers around the single bonds, particularly the bond connecting the vinyl group to the pyridine ring and the bond connecting the vinyl group to the fluorophenyl ring. For related styrylpyridines, the energy barrier for the torsion of the phenyl ring is found to be significant, indicating a preference for a planar conformation. nih.gov The presence of the fluorine atom at the ortho position of the phenyl ring may introduce some steric hindrance, potentially leading to a slight deviation from perfect planarity.

| Parameter | Typical Calculated Value |

| C=C bond length (vinyl) | 1.34 Å |

| C-C bond length (vinyl-pyridine) | 1.47 Å |

| C-C bond length (vinyl-phenyl) | 1.48 Å |

| C-F bond length | 1.35 Å |

| C-N-C bond angle (pyridine) | ~117° |

| C-C=C bond angle (vinyl) | ~126° |

Note: The values in this table are representative and are based on DFT calculations of structurally similar styrylpyridine molecules. Actual values for 4-(2-Fluorostyryl)pyridine may vary.

The electronic properties of 4-(2-Fluorostyryl)pyridine are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity and electronic absorption characteristics. schrodinger.com

For π-conjugated systems like 4-(2-Fluorostyryl)pyridine, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The electron density of both the HOMO and LUMO is expected to be distributed across the entire conjugated backbone of the molecule. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 4-styrylpyridine (B85998). scirp.org This effect can influence the molecule's susceptibility to electrophilic and nucleophilic attack.

| Orbital | Estimated Energy (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -2.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Note: These energy values are estimations based on DFT calculations reported for analogous styrylpyridine and fluorinated aromatic compounds.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcome of chemical reactions based on the interaction between the HOMO of one reactant and the LUMO of another. ijcce.ac.ir In the context of 4-(2-Fluorostyryl)pyridine, FMO theory can be applied to rationalize its reactivity.

The distribution of the HOMO and LUMO across the molecule dictates its nucleophilic and electrophilic sites, respectively. The regions of the molecule with the highest HOMO density are most susceptible to attack by electrophiles, while regions with the highest LUMO density are prone to attack by nucleophiles. For 4-(2-Fluorostyryl)pyridine, the π-rich vinyl bridge and the aromatic rings are likely to be the primary sites of reactivity. FMO theory can be employed to predict the regioselectivity and stereoselectivity of various reactions, such as cycloadditions and electrophilic additions, involving this compound.

DFT calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies. nih.gov The calculated vibrational spectrum can be compared with experimental data (e.g., from FT-IR and Raman spectroscopy) to confirm the molecular structure and to aid in the assignment of vibrational modes.

For 4-(2-Fluorostyryl)pyridine, characteristic vibrational modes would include the C-H stretching and bending of the aromatic rings and the vinyl group, C=C stretching of the vinyl group, and the in-plane and out-of-plane bending of the rings. A key feature would be the C-F stretching vibration, which is typically observed in a specific region of the infrared spectrum. researchgate.net Theoretical calculations can provide the frequencies and intensities of these vibrations, offering a detailed spectral fingerprint of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Vinyl C=C Stretch | 1650 - 1600 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1100 |

| C-H Out-of-plane Bend | 900 - 650 |

Note: These are typical wavenumber ranges for the specified vibrational modes and are subject to variation based on the specific molecular environment and computational method.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic excited states and the photophysical properties of 4-(2-Fluorostyryl)pyridine, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. mdpi.com

TD-DFT calculations can accurately predict the electronic absorption spectra of molecules by determining the energies of vertical electronic transitions from the ground state to various excited states. For 4-(2-Fluorostyryl)pyridine, the primary absorption band in the UV-Vis region is expected to correspond to a π → π* transition, originating from the promotion of an electron from the HOMO to the LUMO. nih.gov

Studies on similar styrylpyridine compounds have shown that TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can provide absorption maxima (λ_max) that are in good agreement with experimental data. researchgate.net The position of the absorption maximum is influenced by the extent of π-conjugation and the nature of substituents. The electron-withdrawing fluorine atom may cause a slight shift in the absorption wavelength compared to the parent 4-styrylpyridine.

Furthermore, TD-DFT can be used to model the geometry of the first excited state, which is crucial for simulating fluorescence spectra. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The simulation of emission spectra provides insights into the color and efficiency of the molecule's fluorescence.

| Property | Predicted Value |

| Main Absorption Band (λ_max) | ~300 - 320 nm |

| Primary Electronic Transition | HOMO → LUMO (π → π*) |

| Expected Emission Wavelength | ~350 - 450 nm |

Note: These values are predictions based on TD-DFT studies of analogous styrylpyridine derivatives. The actual experimental values may differ.

Investigation of Excited State Geometries and Relaxation Pathways

The photophysical and photochemical properties of styrylpyridines are intrinsically linked to the geometries of their electronic excited states and the pathways through which they relax back to the ground state. While direct experimental characterization of these transient species is challenging, computational methods can elucidate these ultrafast processes.

Upon absorption of light, 4-(2-Fluorostyryl)pyridine is promoted from its ground state (S₀) to an excited singlet state (S₁). Theoretical calculations on similar push-pull stilbene-like molecules suggest that the initial excitation is to a locally excited (LE) state. The subsequent relaxation dynamics are often governed by intramolecular charge transfer (ICT) and torsional motions around the ethylenic double bond. For related compounds like 4-(dimethylamino)pyridine, studies have shown solvent-dependent dual fluorescence from an initially excited state and a highly polar twisted intramolecular charge transfer (TICT) state. nih.gov The rate of this excited-state charge separation is influenced by the polarity and proton-donating ability of the solvent. nih.gov

For 4-(2-Fluorostyryl)pyridine, the fluorine substituent on the styryl moiety can influence the energy landscape of the excited state. Theoretical studies on analogous molecules indicate that the relaxation from the Franck-Condon region can proceed through a combination of planarization and twisting motions. The presence of conical intersections between the excited and ground state potential energy surfaces provides efficient non-radiative decay channels. In a study of a similar molecule, 4-(2'-hydroxyphenyl)pyridine, on-the-fly surface-hopping dynamics simulations revealed an ultrafast excited-state intramolecular proton transfer (ESIPT) occurring within 80 fs, leading to a keto tautomer that subsequently decays non-radiatively to the ground state via a conical intersection. rsc.org While 4-(2-Fluorostyryl)pyridine does not undergo ESIPT, this illustrates the importance of conical intersections in the rapid decay of excited states in this class of compounds.

The primary relaxation pathway for many stilbene-like dyes involves rotation around the central C=C bond, leading to a perpendicular conformation where the S₁ and S₀ states are nearly degenerate, facilitating rapid internal conversion back to the ground state. The fluorine atom's electronic properties (inductive electron withdrawal and weak resonance donation) can modulate the charge distribution in the excited state, thereby affecting the barrier to this rotation and influencing the fluorescence quantum yield and lifetime. Studies on other substituted styryl dyes have shown that the nature and position of substituents significantly impact the excited-state dynamics. rsc.org

Solvent Effects on Electronic Transitions

The electronic transitions of 4-(2-Fluorostyryl)pyridine, particularly the lowest energy π → π* transition, are sensitive to the solvent environment. This sensitivity, known as solvatochromism, arises from the differential solvation of the ground and excited states. The change in dipole moment upon excitation is a key determinant of the extent of solvatochromism.

In nonpolar solvents, the absorption and emission spectra are primarily influenced by dispersion interactions. As the solvent polarity increases, dipolar interactions become more significant. For molecules where the excited state is more polar than the ground state, a red shift (bathochromism) in the absorption and emission maxima is typically observed with increasing solvent polarity. This is because the more polar excited state is stabilized to a greater extent by the polar solvent than the less polar ground state.

Theoretical approaches like Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (e.g., Polarizable Continuum Model, PCM) or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) framework can predict these solvatochromic shifts. nih.gov For instance, studies on p-nitroaniline, another molecule with a significant change in dipole moment upon excitation, have shown that a hybrid QM/MM approach can accurately predict the red solvatochromic shift of the charge-transfer state in polar solvents. nih.gov

Hydrogen bonding can also play a crucial role in protic solvents like alcohols. The pyridine nitrogen of 4-(2-Fluorostyryl)pyridine can act as a hydrogen bond acceptor, while the fluorine atom can act as a weak hydrogen bond acceptor. These specific interactions can lead to further stabilization of the electronic states and cause significant spectral shifts that may not be fully captured by simple continuum models. osti.gov Investigations into similar compounds have demonstrated that both non-specific dipolar interactions and specific hydrogen-bonding play important roles in determining the position of absorption and fluorescence maxima. osti.gov

| Solvent | Dielectric Constant (ε) | Predicted λ_max (abs) Shift | Predicted λ_max (em) Shift |

| Cyclohexane | 2.02 | Reference | Reference |

| Dioxane | 2.21 | Small Red Shift | Small Red Shift |

| Acetonitrile (B52724) | 37.5 | Moderate Red Shift | Significant Red Shift |

| Methanol | 32.7 | Moderate Red Shift | Significant Red Shift |

Note: This table represents expected qualitative trends based on the principles of solvatochromism for a molecule with an expected increase in dipole moment upon excitation. Actual values for 4-(2-Fluorostyryl)pyridine require specific computational studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of 4-(2-Fluorostyryl)pyridine, offering insights into its dynamics, conformational flexibility, and interactions with its surroundings at an atomistic level.

Solvation Dynamics and Intermolecular Interactions

MD simulations can model the explicit arrangement of solvent molecules around a solute, providing a detailed picture of the solvation shell. By analyzing radial distribution functions (RDFs), one can determine the probable distances of solvent atoms from specific atoms of 4-(2-Fluorostyryl)pyridine. For example, in an aqueous solution, the RDF for water oxygen atoms around the pyridine nitrogen would reveal the structure of the hydrogen-bonded water molecules.

The dynamics of solvation are also accessible through MD. Following a simulated electronic excitation of the solute, the surrounding solvent molecules will reorganize to accommodate the new charge distribution of the excited state. This solvent relaxation process occurs on a picosecond timescale and can be monitored through time-correlation functions. This information is crucial for understanding the time-dependent Stokes shift observed in time-resolved fluorescence experiments. QM/MM MD simulations are particularly powerful for studying such phenomena as they treat the solute quantum mechanically while the solvent is treated classically. mdpi.com

Conformational Sampling and Flexibility Analysis

High-level quantum computations combined with MD simulations have been used to study the preferred pucker of sugar rings in fluorinated nucleosides, demonstrating the power of this combined approach in understanding conformational preferences. nih.gov For 4-(2-Fluorostyryl)pyridine, such simulations would likely show a preference for a largely planar conformation to maximize π-conjugation, with thermal fluctuations leading to transient non-planar structures. The fluorine substitution may introduce steric hindrance that influences the preferred orientation of the phenyl ring relative to the vinyl group.

Interaction with Biological Macromolecules (Computational Docking/MD)

Due to the prevalence of the pyridine scaffold in medicinal chemistry, it is valuable to explore the potential interactions of 4-(2-Fluorostyryl)pyridine with biological targets like proteins and nucleic acids. mdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the macromolecule and scoring them based on a force field.

For example, docking studies of pyridine derivatives with kinases have identified key interactions, such as hydrogen bonds between the pyridine nitrogen and amino acid residues in the active site, as well as hydrophobic interactions. nih.gov A docking simulation of 4-(2-Fluorostyryl)pyridine into a hypothetical binding site could reveal potential hydrogen bonds involving the pyridine nitrogen and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic picture of the interactions. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.

| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Kinase Hinge Region | Valine, Alanine | Hydrogen Bond (via Pyridine-N) |

| Aromatic Pocket | Phenylalanine, Tyrosine | π-π Stacking |

| Hydrophobic Pocket | Leucine, Isoleucine | Hydrophobic Interaction |

Note: This table provides hypothetical interaction data based on common binding modes of pyridine-containing fragments. Specific results require docking studies with a defined biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for 4-(2-Fluorostyryl)pyridine are publicly available, the principles of QSAR can be discussed in the context of this molecule.

A QSAR model is built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to create an equation that relates the descriptors to the activity.

For a series of substituted styrylpyridines, a QSAR model could be developed to predict, for example, their inhibitory activity against a particular enzyme. The model might reveal that activity is positively correlated with the hydrophobicity of the substituents and negatively correlated with their steric bulk. For 4-(2-Fluorostyryl)pyridine, the fluorine atom would contribute to descriptors such as the electrostatic potential and hydrophobicity. A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a more detailed understanding by relating the 3D steric and electrostatic fields around the molecules to their activity. nih.gov Such models can be highly predictive and are valuable tools in drug discovery for optimizing lead compounds. nih.gov

Development of QSAR Models for Predictive Analysis

The development of a QSAR model for 4-(2-Fluorostyryl)pyridine and its analogs would begin with the collection of a dataset of structurally related compounds with experimentally determined biological activities. nih.gov The goal of a QSAR model is to establish a mathematical relationship between the chemical structure and the biological activity. researchgate.net

The process typically involves dividing the dataset into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive ability on compounds not used during model development. nih.govnih.gov Various statistical methods can be employed to develop the model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov

For instance, a hypothetical QSAR study on a series of styrylpyridine derivatives, including 4-(2-Fluorostyryl)pyridine, might aim to predict their inhibitory activity against a specific enzyme. The resulting model would be an equation that quantitatively links molecular descriptors to the observed activity.

Table 1: Hypothetical Example of a QSAR Model Equation

| Model Type | Equation |

| Multiple Linear Regression | log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε |

Note: This table represents a generalized form of a QSAR equation and is for illustrative purposes only. The actual descriptors and coefficients would be determined from the specific study.

Descriptor Generation and Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. mdpi.com These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. For 4-(2-Fluorostyryl)pyridine, a wide array of descriptors would be calculated using specialized software.

Examples of descriptor classes include:

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, logP (lipophilicity), and counts of specific atoms or functional groups. nih.gov

3D Descriptors: These are derived from the 3D conformation of the molecule and can include molecular surface area and volume. nih.gov

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these can describe electronic properties such as orbital energies (HOMO, LUMO) and partial charges on atoms. frontiersin.org

Following generation, a crucial step is the selection of a subset of relevant descriptors to be included in the final QSAR model. This is done to avoid overfitting and to create a more interpretable model. Techniques like genetic algorithms or stepwise regression are often used for this purpose. frontiersin.org

Table 2: Examples of Molecular Descriptors Potentially Relevant for 4-(2-Fluorostyryl)pyridine

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Lipophilicity | logP | Hydrophobicity |